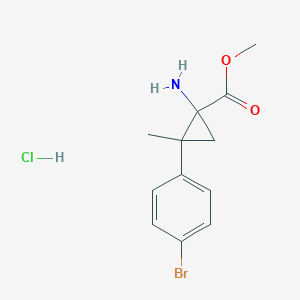

![molecular formula C19H16F3NO4 B2611398 4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine CAS No. 1351634-52-0](/img/structure/B2611398.png)

4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, and a morpholine ring

Mechanism of Action

Mode of Action

The mode of action of Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone It is known that the compound can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

The specific biochemical pathways affected by Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone It is suggested that the compound may interact with various cellular processes, leading to apoptosis and cell cycle arrest .

Result of Action

The molecular and cellular effects of Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone include the induction of apoptosis and cell cycle arrest in the S-phase and G2/M-phase in HeLa cell line . This suggests that the compound may have potential antitumor activity.

Biochemical Analysis

Biochemical Properties

Preliminary studies have shown that this compound can interact with various enzymes and proteins, leading to changes in cellular processes . The specific nature of these interactions and the identities of the interacting biomolecules are still being explored.

Cellular Effects

Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone has demonstrated significant effects on various types of cells. For instance, it has shown potent growth inhibition properties against HeLa, A549, and MCF-7 cell lines . It influences cell function by inducing apoptosis and causing both S-phase and G2/M-phase arrests in HeLa cell line .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone vary with different dosages in animal models. For instance, it has shown substantial reduction in blood glucose levels in a streptozotocin-induced diabetic mice model

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation

Subcellular Localization

It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine typically involves multiple steps, starting with the preparation of the benzodioxole and trifluoromethyl phenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents and morpholine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and trifluoromethyl phenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine include other benzodioxole derivatives and trifluoromethyl-substituted morpholines . These compounds share structural similarities but may differ in their chemical reactivity and biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c20-19(21,22)14-4-1-12(2-5-14)17-10-23(7-8-25-17)18(24)13-3-6-15-16(9-13)27-11-26-15/h1-6,9,17H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFNSPUYWXHDLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2611318.png)

![N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2611324.png)

![1-(2,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2611325.png)

![1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2611327.png)

![4-{[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B2611328.png)

![Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride](/img/structure/B2611329.png)

![N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2611331.png)

![4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2611334.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611335.png)

![1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2611338.png)